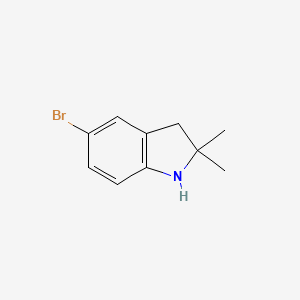

5-bromo-2,2-dimethyl-2,3-dihydro-1H-indole

Description

Significance of the Indoline (B122111) Scaffold in Contemporary Organic Chemistry.

The indoline scaffold is a privileged structure in medicinal chemistry and materials science due to its prevalence in a multitude of biologically active compounds and functional materials. ekb.egresearchgate.net This bicyclic heterocyclic motif is a core component of numerous alkaloids and pharmaceuticals. researchgate.net Its structural rigidity and the presence of a nitrogen atom that can act as a hydrogen bond donor or acceptor contribute to its ability to interact with biological targets. researchgate.net

In synthetic organic chemistry, indolines are valuable intermediates for the construction of more complex molecular architectures. ekb.egacs.org The reactivity of the indoline ring system can be modulated by substituents on both the aromatic and the pyrroline (B1223166) rings, allowing for a wide range of chemical transformations. acs.org The development of novel synthetic methodologies to access functionalized indolines continues to be an active area of research, driven by the demand for new therapeutic agents and advanced materials. mdpi.comopenmedicinalchemistryjournal.comnih.gov The versatility of the indoline scaffold is further highlighted by its use in the synthesis of compounds with neuroprotective and antioxidant properties. mdpi.comnih.gov

The Strategic Importance of Bromine Substituents in Indoline Functionalization.

The introduction of a bromine atom onto the indoline scaffold is a key strategic step in the synthesis of diverse derivatives. Bromine's role as a versatile functional group handle allows for a wide array of subsequent chemical transformations. Bromoindolines serve as crucial precursors for the introduction of various other functionalities through cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. nih.govsci-hub.se These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from a single brominated intermediate.

Furthermore, the bromine substituent can influence the electronic properties of the indoline ring, affecting its reactivity in subsequent reactions. The position of the bromine atom on the aromatic ring dictates the regioselectivity of further substitutions. Halogen-metal exchange reactions, for instance, can convert a bromoindoline into a highly reactive organometallic species, which can then be treated with various electrophiles to introduce a wide range of substituents. acs.org This strategic use of bromine facilitates the targeted synthesis of complex molecules with desired properties. chemimpex.com

Positional and Steric Considerations of the 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indole Framework.

The specific structure of this compound presents a unique combination of electronic and steric features. The bromine atom at the 5-position of the indoline ring influences the electron density of the aromatic system. This, in turn, can affect the reactivity of the benzene (B151609) ring in electrophilic aromatic substitution reactions and the properties of the nitrogen atom.

The most notable feature of this molecule is the presence of a gem-dimethyl group at the 2-position. This substitution has significant steric implications, influencing the conformation of the five-membered ring and restricting the rotational freedom of adjacent bonds. This steric hindrance can play a crucial role in directing the outcome of chemical reactions by blocking certain reaction pathways and favoring others. researchgate.net The gem-dimethyl effect, also known as the Thorpe-Ingold effect, can also influence the rate and equilibrium of cyclization reactions. researchgate.netnih.gov In the context of this compound, this steric bulk can shield the nitrogen atom and the adjacent methylene (B1212753) group, thereby influencing their reactivity. researchgate.net

Below is a table summarizing the key structural features of related bromo-indoline and bromo-indole compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 5-Bromo-2,3-dihydro-1H-indole | 22190-33-6 | C₈H₈BrN | 198.06 | Bromine at 5-position of the indoline scaffold. chemimpex.com |

| 6-Bromo-2,3-dihydro-1H-indole | 63839-24-7 | C₈H₈BrN | 198.06 | Bromine at 6-position of the indoline scaffold. chemscene.com |

| 5-Bromo-1H-indole | 10075-50-0 | C₈H₆BrN | 196.05 | Aromatic indole (B1671886) core with bromine at the 5-position. medchemexpress.com |

| 5-Bromo-1-methyl-1H-indole | 10075-52-2 | C₉H₈BrN | 210.07 | N-methylated indole with bromine at the 5-position. sigmaaldrich.com |

| 5-Bromoisatin | 87-48-9 | C₈H₄BrNO₂ | 226.03 | Indole-2,3-dione with bromine at the 5-position. chembk.comchemicalbook.com |

This detailed examination of the this compound framework highlights the intricate interplay of its constituent parts. The indoline core provides a robust and versatile platform, the bromine substituent offers a gateway for diverse functionalization, and the gem-dimethyl group imposes significant steric constraints that can be strategically exploited in chemical synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C10H12BrN |

|---|---|

Molecular Weight |

226.11 g/mol |

IUPAC Name |

5-bromo-2,2-dimethyl-1,3-dihydroindole |

InChI |

InChI=1S/C10H12BrN/c1-10(2)6-7-5-8(11)3-4-9(7)12-10/h3-5,12H,6H2,1-2H3 |

InChI Key |

RLDMEVIQFRQUMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(N1)C=CC(=C2)Br)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 2,2 Dimethyl 2,3 Dihydro 1h Indole and Its Analogs

Strategies for the Construction of the Saturated Pyrroline (B1223166) Ring within the Indoline (B122111) Core.

The formation of the 2,3-dihydro-1H-indole (indoline) skeleton is a critical step in the synthesis of the target compound. Various strategies have been developed to construct this bicyclic system, ranging from intramolecular cyclizations to the reduction of unsaturated precursors and transition metal-catalyzed reactions.

Intramolecular Cyclization Pathways for 2,3-Dihydro-1H-indole Formation.

Intramolecular cyclization is a powerful strategy for the synthesis of indolines, often involving the formation of a carbon-nitrogen bond to close the five-membered ring. One common approach involves the cyclization of appropriately substituted anilines. For instance, N-substituted 2-alkenylanilines can undergo an oxidation-intramolecular cyclization-elimination sequence to yield indole (B1671886) derivatives, which can subsequently be reduced to indolines. mdpi.com The initial epoxidation of the alkene moiety with an oxidizing agent like m-CPBA can lead to a metastable epoxide intermediate that undergoes an acid-catalyzed cyclization and dehydration to form the indole ring. mdpi.com

Another versatile method is the palladium-catalyzed intramolecular cyclization of alkynes and imines. organic-chemistry.org This approach allows for the synthesis of functionalized indoles that can be reduced to the corresponding indolines. The reaction typically involves the formation of a palladium-hydride species that inserts into the alkyne, followed by a rearrangement to form the indole structure. organic-chemistry.org Furthermore, efficient intramolecular N/O-nucleophilic cyclization of 2-aryl indoles has been developed to afford functionalized indolines. nih.gov

| Cyclization Strategy | Precursor Type | Key Reagents/Catalysts | Intermediate | Reference |

| Oxidation-Cyclization-Elimination | 2-Alkenylanilines | m-CPBA, Acid | Epoxide, Indolin-3-ol | mdpi.com |

| Palladium-Catalyzed Cyclization | Alkynes and Imines | Palladium Acetate, Tri-n-butylphosphine | Palladium-hydride species | organic-chemistry.org |

| N/O-Nucleophilic Cyclization | 2-Aryl Indoles | Halogenating agents (e.g., NCS) | Halogenated intermediate | nih.gov |

Reductive Transformation of Indole and Oxindole (B195798) Precursors to Indolines.

The reduction of the pyrrole (B145914) ring in indole or the carbonyl group in oxindole precursors provides a direct route to the indoline core. A variety of reducing agents and catalytic systems have been employed for this transformation.

Historically, metal-acid combinations have been used for the reduction of indoles to indolines. google.com More modern methods often utilize borane (B79455) reagents in the presence of trifluoroacetic acid, which allows for the rapid and high-yield conversion of indole compounds to their corresponding indolines. google.com Catalytic hydrogenation is another widely used technique. For instance, a Brønsted acid-catalyzed transfer hydrogenation of indole derivatives using Hantzsch dihydropyridine (B1217469) as the hydrogen source enables the efficient synthesis of optically active indolines. organic-chemistry.org

The reduction of oxindoles to indolines can also be achieved using various reducing agents. The choice of reagent is crucial to selectively reduce the carbonyl group without affecting other functional groups present in the molecule.

| Precursor | Reduction Method | Reagents/Catalysts | Key Features | Reference |

| Indole | Borane Reduction | Borane complex, Trifluoroacetic acid | Rapid, high yield | google.com |

| Indole | Transfer Hydrogenation | Hantzsch dihydropyridine, Chiral Brønsted acid | Enantioselective | organic-chemistry.org |

| Indole | Metal-Acid Reduction | Zinc dust, Phosphoric acid | Classical method | researchgate.net |

Transition Metal-Catalyzed Approaches to Indoline Synthesis.

Transition metal catalysis has emerged as a powerful tool for the synthesis of indoline derivatives, offering high efficiency and selectivity. arabjchem.orgresearchgate.netmdpi.com Palladium-catalyzed reactions are particularly prevalent. For example, the intramolecular amination of C(sp²)–H bonds in β-arylethylamine substrates, protected with a picolinamide (B142947) group, provides an efficient route to indolines under mild conditions. organic-chemistry.org

Cobalt-catalyzed reactions have also been developed for indoline synthesis. For instance, the reaction of dialkyl-substituted alkynes with nitrones in the presence of a cobalt(III) catalyst can yield 3,3-disubstituted indolines. mdpi.com Iridium-catalyzed tandem dehydrogenation of N-heterocycles and alcohols allows for the regioselective C-H and N-H bond functionalizations of indolines, providing access to a diverse range of substituted products. organic-chemistry.org

| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |

| Palladium | Intramolecular C-H Amination | β-arylethylamines | High efficiency, mild conditions | organic-chemistry.org |

| Cobalt | Annulation | Alkynes and Nitrones | Synthesis of 3,3-disubstituted indolines | mdpi.com |

| Iridium | Tandem Dehydrogenation | N-heterocycles and Alcohols | Regioselective functionalization | organic-chemistry.org |

Regioselective Bromination Techniques for Indoline Systems.

Once the indoline core is constructed, the next critical step is the regioselective introduction of a bromine atom at the C-5 position. The electron-rich nature of the benzene (B151609) ring in the indoline system directs electrophiles to the ortho and para positions relative to the amino group.

Electrophilic Aromatic Substitution for C-5 Bromination.

Electrophilic aromatic substitution (EAS) is the fundamental mechanism for the bromination of the indoline ring. libretexts.orgyoutube.commasterorganicchemistry.commasterorganicchemistry.com The nitrogen atom of the indoline ring is an activating group, directing incoming electrophiles primarily to the para position (C-5). The reaction proceeds through a two-step mechanism: attack of the aromatic ring on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

For the specific C-5 bromination of indolo[2,3-a]quinolizidine alkaloids, a method involving the in situ generation of an indoline intermediate has been reported. nih.govresearchgate.netcitedrive.com This strategy demonstrates excellent selectivity for C-5 bromination under mild, metal-free conditions. nih.govresearchgate.netcitedrive.com While this specific example is on a more complex system, the underlying principle of activating the C-5 position through the indoline nitrogen is directly applicable to simpler indolines.

| Brominating Agent | Catalyst/Conditions | Key Principle | Selectivity | Reference |

| Br₂ | Lewis Acid (e.g., FeBr₃) | Classical EAS | Para-directing | libretexts.orgyoutube.com |

| Br₃⁻·PyH / HCl in MeOH | Metal-free | In situ indoline generation | C-5 selective | nih.govresearchgate.netcitedrive.com |

Utilization of N-Bromosuccinimide (NBS) and Related Brominating Agents.

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for electrophilic bromination. wikipedia.org It serves as a source of electrophilic bromine and is often used for the bromination of aromatic and heteroaromatic compounds. nih.govresearchgate.net The reaction of indoles with NBS can lead to bromination at various positions, and the regioselectivity can be influenced by the reaction conditions and the substituents on the indole ring. bohrium.comacs.org

For the synthesis of 5-bromoindoles, NBS can be employed in an electrophilic substitution reaction. The reaction of an indole derivative with NBS in a suitable solvent can afford the desired 5-bromo product. The reactivity of the indole nucleus makes it susceptible to bromination, and the C-5 position is often favored due to electronic effects. researchgate.net

| Brominating Agent | Substrate Type | Reaction Conditions | Outcome | Reference |

| N-Bromosuccinimide (NBS) | Indole derivatives | Varies (e.g., CH₂Cl₂/MeOH) | Regioselective bromination | researchgate.net |

| N-Bromosuccinimide (NBS) | Acetyl Indoles | Catalytic | Annulation to form carbazoles (via brominated intermediate) | bohrium.comacs.org |

Direct Bromination Strategies and Control of Positional Selectivity

The introduction of a bromine atom at the C-5 position of the 2,2-dimethylindoline (B189805) scaffold is a critical transformation that relies on the principles of electrophilic aromatic substitution. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents on the indoline ring. The secondary amine at the N-1 position is a powerful activating group and an ortho, para-director. Similarly, the alkyl groups at C-2 and the methylene (B1212753) group at C-3 are weakly activating ortho, para-directors.

In the case of 2,2-dimethyl-2,3-dihydro-1H-indole, the C-5 position is para to the strongly activating amino group. This makes it the most electronically enriched and sterically accessible position for electrophiles, thus favoring the formation of the 5-bromo isomer over other potential isomers (e.g., C-7).

Control over positional selectivity can be further enhanced by the choice of brominating agent and reaction conditions. While molecular bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane (B109758) is a common choice, other reagents such as N-Bromosuccinimide (NBS) offer milder conditions and can improve selectivity, minimizing the formation of polybrominated byproducts. The reaction is typically performed at low temperatures to control its exothermicity and enhance selectivity. Protecting the indoline nitrogen with an acyl group (e.g., acetyl or benzoyl) can modulate the ring's reactivity and further ensure selective bromination at the desired position.

Table 1: Comparison of Brominating Agents for Aromatic Systems

| Brominating Agent | Typical Solvent(s) | Key Characteristics | Positional Selectivity Control |

|---|---|---|---|

| Bromine (Br₂) | Acetic Acid, CH₂Cl₂ | Highly reactive, economical. | Can lead to over-bromination if not controlled. Temperature and stoichiometry are critical. |

| N-Bromosuccinimide (NBS) | DMF, CCl₄, CH₃CN | Milder, selective brominating agent. | Often provides higher yields of monobrominated products. Radical initiator can alter pathway. |

Methodologies for the Introduction of Geminal Dimethyl Groups at C-2

The construction of the quaternary carbon center at the C-2 position, bearing two methyl groups, is a significant synthetic challenge. Methodologies can be broadly categorized into two approaches: cyclization of a precursor already containing the gem-dimethyl moiety or direct alkylation of a pre-formed indoline/indole skeleton.

Strategies for 2,2-Dialkylation of the Indoline Skeleton

Directly forming the 2,2-dimethyl group on an existing indoline ring is a challenging but feasible route. One strategy involves the sequential alkylation of an N-protected indolin-2-one. The indoline nitrogen is first protected (e.g., with a benzyl (B1604629) or tosyl group) to prevent N-alkylation. The resulting indolin-2-one can then be deprotonated at the C-3 position with a strong base like lithium diisopropylamide (LDA) to form an enolate, which is subsequently alkylated. However, achieving dialkylation at C-2 is more complex.

A more direct approach involves the C-2 lithiation of an N-protected indole. The use of a directing group on the nitrogen, such as a pivaloyl or carbamoyl (B1232498) group, can facilitate directed metalation at the C-2 position using an organolithium reagent. The resulting 2-lithioindole can then be treated sequentially with an electrophilic methyl source, such as methyl iodide, to install the geminal dimethyl groups. Subsequent reduction of the indole ring to an indoline would complete the synthesis of the core skeleton.

Another prominent strategy is the Fischer indole synthesis, which constructs the indole ring from a phenylhydrazine (B124118) and a ketone. thermofisher.comwikipedia.orgjk-sci.com To obtain the 2,2-dimethylindoline skeleton, one would react the appropriate phenylhydrazine with a ketone that provides the C2-dimethyl and C3-methylene units, such as methyl isobutyl ketone, under acidic conditions. The resulting 2,2-dimethylindolenine intermediate can then be reduced to the target 2,2-dimethylindoline.

Convergent and Divergent Synthetic Routes

The synthesis of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-indole can be approached through both convergent and divergent strategies, allowing for flexibility and modularity in accessing the target molecule and its analogs.

Multi-Component Reactions in this compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer an efficient and atom-economical pathway to complex molecules. While a specific MCR for the direct synthesis of 5-bromo-2,2-dimethylindoline is not prominently described, existing MCRs for indoline synthesis could be adapted.

For instance, a convergent synthesis could be designed based on the Fischer indole synthesis, which can be performed as a one-pot reaction. thermofisher.comjk-sci.com In this scenario, 4-bromophenylhydrazine and isobutyraldehyde (B47883) (or a derivative) could be condensed under acidic conditions to form a hydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement and cyclization to yield 5-bromo-2,2-dimethyl-1H-indole. Subsequent reduction of the indole double bond would afford the final dihydro-indole (indoline) product. This approach efficiently combines the key structural fragments in a single synthetic sequence.

Table 2: Proposed Convergent Fischer Indole Synthesis

| Component 1 | Component 2 | Catalyst/Conditions | Intermediate | Final Step |

|---|

Application of Green Chemistry Principles in Synthetic Sequences

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to various steps in the synthesis of this compound.

Atom Economy: Utilizing one-pot procedures and multi-component reactions, such as the Fischer indole synthesis, maximizes the incorporation of starting materials into the final product, thereby improving atom economy.

Safer Solvents and Reagents: In the bromination step, traditional solvents like carbon tetrachloride or chloroform (B151607) can be replaced with greener alternatives. The use of solid, handleable brominating agents like NBS can be safer than using gaseous or liquid bromine.

Catalysis: Employing catalytic amounts of acids (e.g., solid acid catalysts) in the cyclization step is preferable to stoichiometric amounts of corrosive acids like polyphosphoric acid. For the reduction of the indole ring, catalytic hydrogenation is a green method as it produces only water as a byproduct.

Energy Efficiency: The use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption for steps like the Fischer indole cyclization. organic-chemistry.org

Photocatalysis and Electrochemistry: Modern synthetic methods are increasingly employing photocatalyzed or electrochemical approaches for C-H functionalization and cyclization reactions to build indoline scaffolds, often proceeding under mild, metal-free conditions. researchgate.netnih.govacs.org These methods represent a frontier in green synthetic chemistry applicable to this class of compounds.

By integrating these principles, the synthesis of this compound and its analogs can be made more efficient, safer, and environmentally benign.

Reactivity and Mechanistic Investigations of 5 Bromo 2,2 Dimethyl 2,3 Dihydro 1h Indole

Electrophilic Aromatic Substitution (EAS) Reactions on the Benzene (B151609) Ring of the Indoline (B122111) System.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate lumenlearning.comuomustansiriyah.edu.iqlumenlearning.com. The formation of this high-energy intermediate, which temporarily disrupts aromaticity, is the slow, rate-determining step of the reaction lumenlearning.comuomustansiriyah.edu.iq. The subsequent deprotonation is a fast step that restores the stable aromatic system uomustansiriyah.edu.iq.

The regiochemical outcome of EAS reactions on a substituted benzene ring is governed by the electronic properties of the substituents already present. In 5-bromo-2,2-dimethyl-2,3-dihydro-1H-indole, two key groups influence the position of attack by an incoming electrophile: the indoline nitrogen and the bromine atom.

Indoline Nitrogen: The nitrogen atom of the indoline ring is analogous to an amino group. It is a powerful activating group because its lone pair of electrons can be donated into the benzene ring through resonance youtube.com. This donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself youtube.com. This strong resonance effect makes the nitrogen a potent ortho, para-director, preferentially guiding incoming electrophiles to the positions ortho and para to the nitrogen atom youtube.comyoutube.com.

Bromine Substituent: Halogens, like bromine, exhibit a dual electronic effect. They are electronegative and withdraw electron density from the ring inductively, which deactivates the ring and slows the rate of reaction compared to benzene youtube.comlibretexts.org. However, they also possess lone pairs of electrons that can be donated into the ring via resonance. This resonance effect, while weaker than the inductive withdrawal, serves to stabilize the positively charged intermediate when attack occurs at the ortho and para positions youtube.comlibretexts.org. Consequently, bromine is classified as a deactivating but ortho, para-directing group youtube.comlibretexts.org.

When multiple substituents are present, the directing effect is typically controlled by the most powerfully activating group reddit.com. In this molecule, the strongly activating indoline nitrogen will dominate over the deactivating bromine atom, dictating the primary positions of electrophilic attack.

The regioselectivity of EAS on this compound is determined by the powerful ortho, para-directing influence of the indoline nitrogen. The positions on the benzene ring are numbered relative to the indoline fusion. The bromine atom is at C-5. The position para to the nitrogen is C-6, and the position ortho to the nitrogen is C-7.

Therefore, electrophilic attack is strongly favored at the C-6 and C-7 positions. The reaction pathway involves the attack of the π-electrons of the aromatic ring on the electrophile (E+), leading to the formation of a Wheland intermediate. The stability of this intermediate dictates the preferred product. Attack at C-6 or C-7 allows for resonance structures where the positive charge is delocalized onto the electron-donating nitrogen atom, providing significant stabilization youtube.com. Attack at other positions does not benefit from this stabilization.

While both C-6 and C-7 are activated, the final product distribution can be influenced by steric factors. The gem-dimethyl group at the C-2 position of the indoline ring is relatively distant from the aromatic reaction sites and is expected to have a minimal steric impact on substitution at C-6 or C-7.

| Position of Attack | Directing Influence | Intermediate Stability | Expected Product Outcome |

|---|---|---|---|

| C-6 (para to N, meta to Br) | Strongly favored by Nitrogen | High (charge delocalized onto N) | Major Product |

| C-7 (ortho to N, meta to Br) | Strongly favored by Nitrogen | High (charge delocalized onto N) | Major Product |

| C-4 (ortho to N, ortho to Br) | Disfavored | Lower | Minor or Not Formed |

The mechanism of electrophilic aromatic substitution proceeds via a high-energy carbocation intermediate known as the Wheland intermediate or σ-complex uomustansiriyah.edu.iqlumenlearning.comlibretexts.org. This species is non-aromatic but is stabilized by the delocalization of the positive charge across the remaining sp2-hybridized carbons of the ring lumenlearning.comuomustansiriyah.edu.iq.

Formation of the Wheland Intermediate: The reaction begins with the attack of the electron-rich aromatic ring on an electrophile (E+). This step is the rate-determining step as it involves the loss of aromaticity and has a high activation energy lumenlearning.comuomustansiriyah.edu.iqlumenlearning.com. The transition state leading to this intermediate resembles the structure of the intermediate itself uomustansiriyah.edu.iq. For this compound, attack at the C-6 position yields an intermediate where the positive charge can be delocalized over C-4, C-7a, and, most importantly, the indoline nitrogen. This extra resonance contributor, where every atom has a full octet, significantly stabilizes the intermediate and the transition state leading to it, explaining the high regioselectivity youtube.com.

Deprotonation: In the second, much faster step, a base present in the reaction mixture removes a proton from the sp3-hybridized carbon where the electrophile has attached uomustansiriyah.edu.iq. This restores the π-system, leading to the final, stable aromatic product lumenlearning.comuomustansiriyah.edu.iq.

The stability of the Wheland intermediate is the key to understanding substituent effects. Electron-donating groups, like the indoline nitrogen, stabilize the intermediate and the adjacent transition state, thus increasing the reaction rate and directing the substitution to ortho and para positions lumenlearning.comnih.gov.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-5 Bromine Position.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike EAS, SNAr reactions require the aromatic ring to be electron-deficient to facilitate attack by an electron-rich nucleophile chemistrysteps.comwikipedia.org.

Aryl halides are generally unreactive towards the SN1 and SN2 mechanisms common for alkyl halides chemistrysteps.comwikipedia.org. The SNAr reaction proceeds through a distinct two-step addition-elimination mechanism byjus.compressbooks.pub.

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon) pressbooks.pub. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex chemistrysteps.comlibretexts.org. This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring nih.gov.

Elimination of the Leaving Group: In the second, faster step, the leaving group (in this case, bromide ion) is expelled from the Meisenheimer complex chemistrysteps.compressbooks.pub. This restores the aromatic π-system and yields the final substitution product.

The feasibility and rate of the SNAr reaction are highly dependent on the electronic nature of the substituents on the aromatic ring chemistrysteps.com. The reaction is strongly facilitated by the presence of powerful electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, positioned ortho or para to the leaving group wikipedia.orgpressbooks.publibretexts.org. These groups are essential because they stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the rate-determining step pressbooks.pubyoutube.com.

In the case of this compound, the aromatic ring is substituted with an electron-donating indoline nitrogen. This group increases the electron density of the ring, making it nucleophilic rather than electrophilic. An electron-donating group will destabilize the negatively charged Meisenheimer complex that must form during an SNAr reaction. Because the indoline system lacks the necessary electron-withdrawing groups to activate the ring towards nucleophilic attack, standard SNAr reactions at the C-5 bromine position are not expected to occur under typical conditions chemistrysteps.comresearchgate.net. The electron-rich nature of the ring makes it a poor substrate for this reaction pathway.

| Compound | Key Substituents | Effect on Meisenheimer Intermediate | Predicted SNAr Reactivity |

|---|---|---|---|

| This compound | Electron-donating indoline nitrogen | Destabilizing | Very Low / Unreactive |

| 1-Bromo-2,4-dinitrobenzene (for comparison) | Two electron-withdrawing nitro groups (ortho/para to Br) | Strongly Stabilizing | High |

Characterization of Meisenheimer Complexes and Related Intermediates

In the study of nucleophilic aromatic substitution (SNAr) reactions, Meisenheimer complexes are key intermediates formed by the addition of a nucleophile to an electron-deficient aromatic ring. nih.gov These complexes are typically stabilized and characterizable when the aromatic ring is substituted with potent electron-withdrawing groups, such as nitro groups, which can delocalize the resulting negative charge. nih.gov

For the substrate this compound, the aromatic ring is substituted with a bromine atom and an alkylated amino moiety. The indoline ring system is comparatively electron-rich, lacking the strong electron-withdrawing substituents necessary to sufficiently stabilize the negative charge of a potential Meisenheimer intermediate. Consequently, the direct observation and characterization of a stable Meisenheimer complex during nucleophilic aromatic substitution on this substrate are not typically feasible. Any such σ-complex formed would be a high-energy, transient species in the reaction pathway rather than a stable, isolable adduct. The reaction pathway for an SNAr reaction on this substrate would proceed through a concerted or a stepwise mechanism where the Meisenheimer-type intermediate is not sufficiently long-lived for characterization under normal conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-5 position of this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation, enabling extensive derivatization of the indoline scaffold.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed reaction for forming C(sp²)–C(sp²) bonds between an organohalide and an organoboron compound. bhu.ac.inorganic-chemistry.org For this compound and its derivatives, this reaction provides an efficient route to 5-arylindolines. Research on the closely related substrate, 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one, demonstrates the successful application of this methodology. Microwave-promoted Suzuki-Miyaura coupling with various arylboronic acids using a Pd(PPh₃)₄ catalyst and Cs₂CO₃ as the base in ethanol affords the 5-arylated products in good to excellent yields. researchgate.net This approach highlights the utility of the Suzuki-Miyaura reaction for modifying the indoline core. researchgate.net

| Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Naphthalene-2-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | Microwave, 100 °C, 25 min | 97 |

| Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | Microwave, 100 °C, 30 min | 85 |

| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | Microwave, 100 °C, 40 min | 89 |

| Thiophene-3-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | Microwave, 100 °C, 40 min | 82 |

Buchwald-Hartwig Amination and Other C-N Bond Forming Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines from aryl halides. nih.govacs.org This reaction is highly effective for forming a C-N bond at the C-5 position of this compound, allowing for the introduction of a wide range of primary and secondary amines. The reaction typically employs a palladium precursor, such as Pd(OAc)₂ or a pre-formed catalyst, in combination with a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos, tBuBrettPhos) and a strong base like sodium tert-butoxide (NaOtBu) or a milder base such as cesium carbonate (Cs₂CO₃). nih.govfrontiersin.org The choice of ligand and base is crucial and depends on the nature of the amine coupling partner. nih.gov This methodology provides a direct route to 5-aminoindoline derivatives, which are important substructures in medicinal chemistry.

| Amine Partner | Palladium Source | Ligand | Base | Solvent | Typical Temp. (°C) |

|---|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 |

| Morpholine | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 |

| Benzylamine | tBuBrettPhos-Pd-G3 | tBuBrettPhos | K₃PO₄ | t-Butanol | 80-100 |

| Carbazole | Pd(OAc)₂ | DavePhos | K₂CO₃ | Toluene | 110 |

Diverse Cross-Coupling Methodologies for Derivatization

Beyond the Suzuki and Buchwald-Hartwig reactions, the C-5 bromine atom of the indoline core can be functionalized using a variety of other palladium-catalyzed cross-coupling methods. These reactions further expand the synthetic utility of the 5-bromoindoline scaffold.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an internal alkyne, catalyzed by palladium and a copper(I) co-catalyst. beilstein-journals.orgmdpi.com It is a powerful tool for introducing alkynyl moieties, which can serve as precursors for further transformations. Conditions developed for 5-bromoindole using catalysts like Pd(PPh₃)₂Cl₂/CuI with an amine base are applicable. nih.gov

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene, typically an acrylate or styrene derivative, under palladium catalysis. rsc.org This reaction introduces a vinyl group at the C-5 position. Studies on 5-bromoindole have shown that catalysts like Na₂PdCl₄ with water-soluble phosphine ligands (e.g., SPhos) in aqueous media can be highly effective. researchgate.net

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Sonogashira beilstein-journals.orgnih.gov | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | DMF | 5-(Phenylethynyl)indoline |

| Heck researchgate.net | Acrylic acid | Na₂PdCl₄ / SPhos | Na₂CO₃ | CH₃CN / H₂O | 5-(2-Carboxyvinyl)indoline |

| Stille Coupling | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Toluene | 5-Vinylindoline |

| Hiyama Coupling | Phenyl(trimethoxy)silane | Pd(OAc)₂ / PPh₃ | TBAF | THF | 5-Phenylindoline |

Functionalization at the Nitrogen Atom (N-Functionalization)

The nitrogen atom of the 2,2-dimethyl-2,3-dihydro-1H-indole is a secondary amine, making it a key site for functionalization. Its reactivity is analogous to that of a secondary aniline, allowing for straightforward alkylation and acylation reactions to introduce a wide range of substituents.

Alkylation and Acylation of the 1H-Indoline Nitrogen

N-Alkylation: The secondary amine of the indoline can be readily alkylated using various alkylating agents. Standard conditions involve reacting the indoline with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. nih.gov Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or stronger bases such as sodium hydride (NaH) for less reactive halides. nih.gov These reactions typically proceed in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

N-Acylation: Acylation of the indoline nitrogen is an efficient process for forming amides. This is typically achieved by reacting the indoline with an acyl chloride or a carboxylic anhydride. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acidic byproduct (HCl or carboxylic acid). The resulting N-acylindolines are important building blocks, as the acyl group can serve as a protecting group or modify the electronic properties of the molecule.

| Reaction Type | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | K₂CO₃ | DMF | 5-Bromo-1,2,2-trimethyl-2,3-dihydro-1H-indole |

| N-Alkylation | Benzyl Bromide (BnBr) | NaH | THF | 1-Benzyl-5-bromo-2,2-dimethyl-2,3-dihydro-1H-indole |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Triethylamine | CH₂Cl₂ | 1-(5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one |

| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | Pyridine | CH₂Cl₂ | 1-(5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one |

Strategies for N-Protection and Deprotection

The secondary amine of the indoline ring in this compound is a key site for functionalization. However, its nucleophilicity and basicity can interfere with reactions at other positions of the molecule. Therefore, the protection of this nitrogen atom is a common and crucial step in multi-step syntheses. The choice of a protecting group is dictated by its stability under subsequent reaction conditions and the ease of its removal. Common strategies involve acylation, sulfonylation, and carbamoylation.

N-Acylation: N-acylation is a widely used method for protecting amines. The resulting amides are significantly less nucleophilic and basic than the parent amine due to the electron-withdrawing nature of the acyl group. For the subject indoline, this can be achieved using acylating agents like acid chlorides or anhydrides. A common acyl protecting group is the acetyl (Ac) group, introduced using acetyl chloride or acetic anhydride.

N-Carbamoylation: Carbamates are among the most utilized protecting groups for nitrogen. The tert-butoxycarbonyl (Boc) group is particularly prevalent due to its stability in a wide range of non-acidic conditions and its straightforward removal under mild acidic conditions. The introduction of a Boc group onto the indoline nitrogen typically involves reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or 4-dimethylaminopyridine (DMAP). The kinetic resolution of N-Boc protected 2-arylindolines has been achieved through deprotonation with a chiral base, highlighting the utility of this protecting group in stereoselective synthesis. whiterose.ac.uk

N-Sulfonylation: Sulfonamides are robust protecting groups, stable to a wide array of reaction conditions, including strong acids and bases. The tosyl (Ts) and nosyl (Ns) groups are common examples, introduced by reacting the indoline with tosyl chloride or nosyl chloride, respectively, in the presence of a base. Deprotection of sulfonamides can be more challenging but offers orthogonality to other protecting groups.

The selection and subsequent removal of these protecting groups are fundamental steps in the synthetic manipulation of this compound.

Table 1: Common N-Protecting Groups for Indolines

| Protecting Group | Reagent for Protection | Conditions for Deprotection |

|---|---|---|

| Acetyl (Ac) | Acetyl chloride, Acetic anhydride | Acidic or basic hydrolysis |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA), HCl |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) |

Transformations Involving the Saturated Pyrrolidine Ring

The 2,3-dihydro-1H-indole (indoline) core contains a saturated five-membered ring fused to a benzene ring. This pyrrolidine moiety is susceptible to various transformations that can alter the heterocyclic core, leading to aromatization, ring cleavage, or the introduction of new stereocenters.

The dehydrogenation, or oxidation, of the indoline ring is a fundamental transformation that yields the corresponding aromatic indole (B1671886). This aromatization is a powerful tool in synthesis, as indolines are often more readily prepared or serve as stable precursors to more reactive indoles. A variety of reagents have been developed for this purpose, ranging from metal-based catalysts to quinone-based oxidants.

Commonly used oxidants for the dehydrogenation of indolines include manganese dioxide (MnO₂) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). researchgate.net DDQ, in particular, has found broad application in both laboratory and process-scale synthesis for converting indolines to indoles. nih.gov The reaction mechanism typically involves hydride abstraction from the indoline. For N-substituted indolines, this is a particularly valuable route to the corresponding N-substituted indoles. nih.gov

Catalytic methods offer a more atom-economical approach. Palladium on carbon (Pd/C) is a classic catalyst for dehydrogenation, often requiring high temperatures. More recently, transition-metal complexes have been developed that can catalyze the aerobic dehydrogenation of tertiary indolines under milder conditions, using molecular oxygen as the terminal oxidant. researchgate.netnih.gov For example, a ruthenium-quinone complex has been shown to be effective for this transformation. nih.gov In the context of 2,3-dimethylindoline systems, dehydrogenation over a Pd/Al₂O₃ catalyst has been studied, proceeding through partially dehydrogenated intermediates to furnish the final indole product. nih.govrsc.org

Applying these methods to this compound would yield 5-bromo-2,2-dimethyl-1H-indole, an aromatized product. The gem-dimethyl substitution at the C2 position prevents oxidation at this site, directing the reaction towards dehydrogenation of the C2-C3 bond.

Table 2: Reagents for Dehydrogenation of Indolines

| Reagent/Catalyst | Typical Conditions | Notes |

|---|---|---|

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Inert solvent (e.g., dioxane, toluene), room temp. to reflux | Stoichiometric, widely applicable. nih.gov |

| Manganese Dioxide (MnO₂) | Benzene, reflux | Stoichiometric, classic method. researchgate.net |

| Palladium on Carbon (Pd/C) | High temperature (e.g., xylene, reflux) | Catalytic, often requires harsh conditions. researchgate.net |

While the indoline skeleton is generally stable, under specific conditions, the pyrrolidine ring can undergo cleavage or rearrangement. These reactions often require initial activation of the indoline, for instance, through oxidation to an indole or conversion to a derivative like an indoline-2-thione.

Skeletal editing of the corresponding indole core (accessible via oxidation as described in 3.5.1) has emerged as a powerful strategy for generating molecular diversity. For instance, methods have been developed for nitrogen atom insertion into the indole skeleton to produce quinazoline or quinoxaline bioisosteres. chemrxiv.orgethz.ch Such transformations typically involve oxidative cleavage of the pyrrole (B145914) ring C2-C3 bond, followed by rearrangement and ring closure. Another reported skeletal editing strategy transforms indoles into benzimidazoles via a C-to-N atom swap, which also proceeds through oxidative cleavage of the heterocyclic ring. nih.gov

Although this compound itself is achiral, stereoselective transformations can be highly relevant for related indoline systems, and the principles can inform the potential reactivity of derivatives. The construction of 2,2-disubstituted indolines, for which the title compound is a parent structure, is a significant synthetic challenge. nih.gov

Recent advances have focused on creating stereocenters at the C2 position. For example, a dearomative Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols provides a robust method for accessing enantioenriched 2,2-disubstituted indolines, where chirality is transferred from a precursor to the C2 position. nih.govnih.govacs.org Furthermore, kinetic resolution of racemic N-Boc-2-arylindolines has been accomplished by enantioselective deprotonation using n-butyllithium and the chiral ligand sparteine, followed by electrophilic trapping. whiterose.ac.uk This method allows for the separation of enantiomers and the synthesis of enantiomerically enriched 2,2-disubstituted indolines.

Atropoisomerism, or axial chirality arising from restricted rotation about a single bond, is another important stereochemical concept. In the context of indoline chemistry, atropisomers can arise in N-aryl or C3-aryl substituted systems where steric hindrance prevents free rotation of the aryl group. nih.govresearchgate.netacademie-sciences.fr For example, N-arylation of this compound with a sterically demanding aryl group (e.g., a 2,6-disubstituted phenyl ring) could lead to the formation of stable atropisomers. These atropisomeric compounds could then serve as chiral scaffolds or ligands in asymmetric synthesis. The construction of an N-C chiral axis in N-aryl indole derivatives has been demonstrated through amination at the C2 position, where a pre-existing chiral center induces the formation of the chiral axis. nih.gov This highlights the potential for creating complex, stereochemically rich molecules from the indoline framework.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For 5-bromo-2,2-dimethyl-2,3-dihydro-1H-indole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the dihydroindole ring, the gem-dimethyl protons, and the amine proton.

Based on the structure, the following proton signals would be anticipated:

Aromatic Protons: The benzene (B151609) ring portion of the molecule would exhibit signals in the aromatic region, typically between 6.5 and 8.0 ppm. The substitution pattern (protons at positions 4, 6, and 7) would lead to a specific splitting pattern. For instance, the proton at C4 would likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a doublet, with coupling constants characteristic of ortho and meta relationships.

Methylene Protons (-CH₂-): The two protons on the C3 carbon of the dihydroindole ring would be expected to produce a singlet in the aliphatic region, likely around 2.5-3.5 ppm, as they are adjacent to a quaternary carbon and thus have no neighboring protons to couple with.

Gem-Dimethyl Protons (-C(CH₃)₂): The six protons of the two methyl groups at the C2 position are chemically equivalent and would therefore give rise to a sharp singlet, integrating to six protons. This signal would be expected in the upfield region, typically around 1.0-1.5 ppm.

Amine Proton (-NH-): The proton attached to the nitrogen atom would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is often found in the range of 3.0-5.0 ppm.

Specific experimental data for the ¹H NMR spectrum of this compound could not be located in the searched scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. Each unique carbon atom gives a distinct signal. For this compound, ten distinct signals would be expected in the ¹³C NMR spectrum.

The anticipated chemical shift regions for the carbon atoms are as follows:

Aromatic Carbons: The six carbons of the benzene ring would resonate in the downfield region, typically between 110 and 150 ppm. The carbon atom attached to the bromine (C5) would be influenced by the halogen's electronic effects.

Quaternary Carbons: The C2 carbon bearing the two methyl groups and the C3a and C7a carbons of the fused ring system would appear as quaternary signals. The C2 carbon would be expected in the aliphatic region, while C3a and C7a would be in the aromatic region.

Methylene Carbon (-CH₂-): The C3 carbon would give a signal in the aliphatic region, generally between 30 and 50 ppm.

Methyl Carbons (-CH₃): The two equivalent methyl carbons at the C2 position would produce a single signal in the upfield region, typically between 15 and 30 ppm.

Specific experimental data for the ¹³C NMR spectrum of this compound could not be located in the searched scientific literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful methods for establishing the complete molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would be used to confirm the connectivity of the aromatic protons by showing cross-peaks between adjacent protons on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. For the target molecule, HMQC or HSQC would definitively link the proton signals of the aromatic CH groups, the C3 methylene group, and the C2 methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is particularly useful for identifying quaternary carbons. For instance, correlations would be expected between the gem-dimethyl protons and the C2 and C3 carbons, as well as the C3 methylene protons and the C2, C3a, and C4 carbons. The aromatic protons would show correlations to neighboring and more distant carbons, helping to assign the aromatic signals unambiguously.

Specific experimental data from 2D NMR studies of this compound could not be located in the available literature.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus frequency (in wavenumbers, cm⁻¹), and specific peaks correspond to particular functional groups.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

N-H Stretch: A moderate to sharp absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the secondary amine.

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations would appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

C=C Stretches (Aromatic): Aromatic ring skeletal vibrations typically give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond would be expected in the 1250-1350 cm⁻¹ region.

C-Br Stretch: The C-Br stretching vibration would be found in the fingerprint region, typically in the lower frequency range of 500-650 cm⁻¹.

Specific experimental FT-IR data for this compound was not found in the reviewed literature.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum provides a characteristic "fingerprint" of a molecule.

In the Raman spectrum of this compound, one would expect to observe:

Aromatic Ring Vibrations: Strong signals corresponding to the symmetric breathing modes of the benzene ring.

C-C Skeletal Vibrations: Vibrations associated with the carbon framework of the dihydroindole ring system.

C-H Bending and Stretching Modes: Both aromatic and aliphatic C-H vibrations would be present.

C-Br Stretch: The C-Br bond would also give rise to a signal in the low-frequency region, which can be useful for confirming the presence of the bromine substituent.

The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

No experimental Raman spectroscopic data for this compound could be identified in the public domain during the literature search.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.

Specific mass spectrometry data, including fragmentation patterns for this compound, is not available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS).

No high-resolution mass spectrometry data for the precise mass determination of this compound has been found in the available literature.

Chromatographic Techniques for Purity and Separation.

High-Performance Liquid Chromatography (HPLC).

Specific HPLC methods, including column type, mobile phase composition, flow rate, and retention times for the analysis of this compound, are not documented in the searched scientific databases.

Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed GC-MS analytical parameters and findings for this compound are not available in the public scientific literature.

Thin-Layer Chromatography (TLC) for Reaction Monitoring.

While TLC is a common technique for monitoring organic reactions, specific solvent systems (eluents) and Rf values for tracking the synthesis of this compound have not been reported in the available sources.

Theoretical and Computational Chemistry Studies of 5 Bromo 2,2 Dimethyl 2,3 Dihydro 1h Indole

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in this case, the 5-bromo-2,2-dimethyl-2,3-dihydro-1H-indole molecule. DFT calculations are instrumental in predicting a variety of molecular properties with a good balance between accuracy and computational cost.

Prediction of Molecular Geometry and Electronic Structure.

The initial step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of this compound can be calculated. These calculations provide a detailed picture of the molecule's shape and the spatial relationship between its constituent atoms. The electronic structure, which describes the distribution of electrons within the molecule, is also determined during this process.

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-Br | 1.905 |

| C-N | 1.385 | |

| C-C (aromatic) | 1.390 - 1.410 | |

| Bond Angle (°) | C-C-Br | 119.5 |

| C-N-C | 109.2 |

Note: The data in this table is representative and based on typical values obtained from DFT calculations for similar structures.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. From the HOMO and LUMO energies, various reactivity indices such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can be calculated to quantify the molecule's reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Indices

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.87 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap (ΔE) | 4.89 |

| Electronegativity (χ) | 3.425 |

| Chemical Hardness (η) | 2.445 |

Note: The data in this table is representative and based on typical values obtained from DFT calculations for similar structures.

Molecular Electrostatic Potential (MESP) Surface Analysis.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MESP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MESP analysis would likely show negative potential around the nitrogen atom and the bromine atom due to their high electronegativity, indicating these as potential sites for interaction with electrophiles.

Computational Spectroscopic Property Prediction

Computational methods can also predict the spectroscopic properties of a molecule, which can be compared with experimental data to confirm its structure and understand its vibrational and electronic behavior.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) for this compound can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. These calculations provide predicted ¹H and ¹³C NMR spectra, which can aid in the assignment of experimental signals and provide a deeper understanding of the electronic environment of the nuclei.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C2 | 60.5 | H (N-H) | 4.5 |

| C3 | 35.2 | H (Aromatic) | 6.8 - 7.2 |

| C3a | 140.1 | H (CH₂) | 2.9 |

| C4 | 128.9 | H (CH₃) | 1.3 |

| C5 | 115.0 | ||

| C6 | 125.4 | ||

| C7 | 120.8 | ||

| C7a | 150.3 |

Note: The data in this table is representative and based on typical values obtained from DFT calculations for similar structures.

Predicted Vibrational Frequencies and IR/Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities in the IR and Raman spectra. These theoretical spectra can be compared with experimental data to identify the characteristic functional groups and confirm the molecular structure. For this compound, key vibrational modes would include N-H stretching, C-H stretching of the aromatic and aliphatic groups, and C-Br stretching.

Table 4: Predicted Major Vibrational Frequencies (cm⁻¹) and Their Assignments

| Predicted Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| 3450 | N-H Stretch |

| 3050 - 3100 | Aromatic C-H Stretch |

| 2850 - 2960 | Aliphatic C-H Stretch |

| 1600 - 1450 | C=C Aromatic Ring Stretch |

| 1350 | C-N Stretch |

Note: The data in this table is representative and based on typical values obtained from DFT calculations for similar structures.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling has become an indispensable tool in modern chemistry for elucidating complex reaction mechanisms at a molecular level. For indoline (B122111) derivatives, including this compound, theoretical and computational studies provide deep insights into the dynamics of chemical transformations. These methods allow researchers to map out potential energy surfaces, identify transient intermediates, and characterize the high-energy transition states that govern the rate and outcome of a reaction. Techniques such as Density Functional Theory (DFT) are frequently employed to model the electronic structure and geometry of molecules involved in a reaction pathway. rsc.orgelixirpublishers.com By calculating the energies of reactants, intermediates, products, and transition states, a comprehensive picture of the reaction mechanism can be constructed, guiding synthetic efforts and explaining experimental observations.

Transition State Characterization for Elementary Reaction Steps

The transition state (TS) is a critical, fleeting configuration along a reaction coordinate that represents the highest potential energy point separating reactants from products. Its characterization is fundamental to understanding the kinetics of a chemical reaction. Computational chemistry provides methods to locate and analyze these TS structures. For reactions involving indoline derivatives, such as N-heterocyclization or substitution, computational models can predict the geometry, energy, and vibrational frequencies of the transition state for each elementary step.

Reaction Coordinate Analysis and Energy Barrier Determination

Reaction coordinate analysis involves mapping the potential energy of a system as it evolves from reactants to products. This mapping generates a potential energy surface (PES), and the minimum energy path along this surface is known as the reaction coordinate. The energy difference between the reactants and the highest point on this path (the transition state) is the activation energy or energy barrier (Ea). This barrier is a crucial determinant of the reaction rate; a higher barrier corresponds to a slower reaction.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Indoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For indoline and its derivatives, QSAR studies are instrumental in drug discovery and design, helping to predict the activity of new compounds and optimize existing ones. researchgate.net These models are built by calculating molecular descriptors that quantify various aspects of a molecule's structure and then using statistical methods to correlate these descriptors with experimental activity data. nih.gov A reliable QSAR model should not only fit the data for the compounds used to build it (the training set) but also accurately predict the activities of new, untested compounds (the test set). nih.gov

Derivation and Application of Molecular Descriptors for Reactivity Profiling

Molecular descriptors are numerical values that encode information about the chemical structure and properties of a molecule. They can be classified into several categories, including constitutional, topological, geometric, and quantum-chemical descriptors. For profiling the reactivity of indoline derivatives, quantum-chemical descriptors derived from methods like DFT are particularly valuable. mdpi.com These descriptors provide insights into the electronic properties that govern how a molecule interacts with other reagents.

Commonly used quantum-chemical descriptors for reactivity include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental. A high EHOMO indicates a greater ability to donate electrons (nucleophilicity), while a low ELUMO suggests a greater ability to accept electrons (electrophilicity). researchgate.net

Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is an indicator of chemical stability and reactivity. A smaller energy gap generally implies higher reactivity. researchgate.netdntb.gov.ua

Fukui Functions and Dual Descriptors: These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. mdpi.comnih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). dntb.gov.uanih.gov

In various QSAR studies on indole (B1671886) and indoline derivatives, these descriptors, often in combination with others (like topological or steric descriptors), have been used to build predictive models for activities ranging from anticancer and anti-inflammatory to antioxidant effects. nih.govresearchgate.netmdpi.com For example, a 3D-QSAR study on indole derivatives as COX-2 inhibitors used steric and electronic fields to generate a statistically significant model for predicting anti-inflammatory activity. researchgate.net The application of these methodologies allows for the virtual screening of large libraries of indoline derivatives to identify promising candidates for synthesis and further testing. mdpi.com

Table of Global Reactivity Descriptors

The following table presents typical global reactivity descriptors calculated using quantum chemistry methods, which are fundamental in QSAR studies for reactivity profiling. The values are hypothetical examples for illustrative purposes.

| Descriptor | Symbol | Formula | Description |

| HOMO Energy | EHOMO | - | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | An indicator of chemical reactivity and stability. researchgate.net |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the tendency of a molecule to attract electrons. researchgate.net |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. researchgate.net |

| Global Softness | S | 1/(2η) | The reciprocal of hardness; indicates higher reactivity. researchgate.net |

| Electrophilicity Index | ω | χ2/(2η) | A measure of the energy lowering of a system when it accepts electrons. mdpi.com |

Applications of 5 Bromo 2,2 Dimethyl 2,3 Dihydro 1h Indole As a Synthetic Building Block

Precursor in the Synthesis of Functionalized Indoles and Related Heterocycles

The 5-bromoindoline (B135996) scaffold is a versatile precursor for creating a wide array of functionalized indole (B1671886) and indoline (B122111) derivatives. The bromine atom at the 5-position is particularly significant as it serves as a handle for introducing various substituents onto the aromatic ring through transition-metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net

Key Reactions for Functionalization:

| Reaction Type | Catalyst (Typical) | Bond Formed | Resulting Structure |

| Suzuki-Miyaura Coupling | Palladium (Pd) | C-C (Aryl-Aryl) | 5-Aryl-2,2-dimethylindolines |

| Sonogashira Coupling | Palladium (Pd) / Copper (Cu) | C-C (Aryl-Alkynyl) | 5-Alkynyl-2,2-dimethylindolines |

| Heck Coupling | Palladium (Pd) | C-C (Aryl-Alkenyl) | 5-Alkenyl-2,2-dimethylindolines |

| Buchwald-Hartwig Amination | Palladium (Pd) | C-N (Aryl-Amine) | 5-Amino-2,2-dimethylindolines |

| Negishi Coupling | Nickel (Ni) or Palladium (Pd) | C-C (Aryl-Alkyl) | 5-Alkyl-2,2-dimethylindolines |

The 2,2-dimethyl groups on the dihydroindole ring play a crucial role by preventing oxidation of the indoline to an indole at the C2 position, thereby preserving the saturated five-membered ring during synthetic transformations. This stability allows for selective functionalization at other sites, such as the C5-bromo position or the N1-nitrogen atom. Furthermore, the indoline nitrogen can be alkylated, acylated, or arylated to introduce additional diversity, leading to a wide range of N-substituted heterocyclic compounds. These derivatives are of significant interest in medicinal chemistry, as the indole and indoline cores are present in numerous biologically active molecules. beilstein-archives.orggoogle.comresearchgate.net

Utilization in the Construction of Complex Organic Molecules

The structural features of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-indole make it an ideal starting material for the synthesis of complex, polycyclic molecules, including natural product analogs and novel pharmaceutical agents. chemimpex.com The ability to perform sequential, site-selective reactions is key to its utility.

A typical synthetic strategy might involve an initial cross-coupling reaction at the C5-bromo position to install a key fragment, followed by modification of the N-H group. For instance, a Suzuki coupling could be used to attach a substituted aryl ring, and subsequent N-alkylation could introduce a side chain containing further functional groups.

The indoline framework itself can participate in cycloaddition reactions to build fused-ring systems. polimi.it For example, functionalization of the nitrogen atom with a dienophile, followed by an intramolecular Diels-Alder reaction with a diene moiety attached at the C5 position (after substitution of the bromine), could lead to the construction of rigid, polycyclic scaffolds. The gem-dimethyl group provides steric influence that can affect the stereochemical outcome of such reactions, adding another layer of control in the synthesis of complex three-dimensional structures.

Role in the Development of Chiral Scaffolds and Stereoselective Synthesis

Chiral indoline frameworks are privileged structures in asymmetric catalysis, often serving as the backbone for highly effective chiral ligands. polimi.itnih.gov While this compound is itself achiral, it can be readily incorporated into chiral molecules or used as a precursor to chiral catalysts.

One approach involves the enantioselective synthesis of derivatives. For example, a prochiral group could be installed at the nitrogen or C5 position, followed by an asymmetric transformation to induce chirality. Alternatively, the compound can be reacted with a chiral auxiliary to form diastereomeric products that can be separated.

More commonly, the rigid indoline scaffold is used to construct new chiral ligands for asymmetric catalysis. mdpi.comresearchgate.netthieme-connect.com The nitrogen atom and the aromatic ring provide two potential points for attaching coordinating groups (e.g., phosphines, oxazolines). The bromine at C5 is an excellent anchor point for introducing one of these groups via a cross-coupling reaction. The resulting bidentate or tridentate ligands can then be complexed with transition metals (such as rhodium, palladium, or iridium) to create catalysts for a variety of stereoselective reactions, including hydrogenations, allylic alkylations, and C-H functionalizations. nih.govresearchgate.net The steric bulk of the 2,2-dimethyl groups can influence the conformational properties of the resulting ligand-metal complex, which in turn can enhance the enantioselectivity of the catalyzed reaction.

Intermediate in the Creation of Advanced Materials with Tunable Properties

The 5-bromoindoline core is utilized in materials science for the development of novel organic materials, including polymers and coatings, that may possess unique electronic and optical properties. chemimpex.com The incorporation of this scaffold into larger conjugated systems can influence properties such as fluorescence, charge transport, and light absorption.

The this compound derivative is a suitable monomer for electropolymerization or for incorporation into polymers via cross-coupling polymerization methods (e.g., Suzuki Polymerization). The bromine atom provides the reactive site for polymer chain growth.

The properties of the resulting materials can be fine-tuned through chemical modification:

Substitution at C5: Replacing the bromine with different aromatic or electron-donating/withdrawing groups via cross-coupling can systematically alter the electronic energy levels (HOMO/LUMO) of the molecule, thereby tuning its optical and electronic properties.

Substitution at N1: Modification of the indoline nitrogen can impact the solubility, processability, and solid-state packing of the derived materials.

The 2,2-dimethyl group: These groups enhance the solubility and processability of the resulting polymers by disrupting intermolecular packing, which is often a desirable trait for creating solution-processable organic electronic devices.

Application as a Ligand or Precursor to Ligands in Catalysis

The design of effective ligands is central to the advancement of homogeneous catalysis. nih.govresearchgate.net Indoline-containing molecules are valuable precursors for various types of ligands due to their defined geometry and the presence of a coordinating nitrogen atom.

This compound can be transformed into powerful ligands for transition-metal catalysis. The secondary amine can be deprotonated to form an anionic N-donor ligand or functionalized with arms containing other donor atoms (P, O, S) to create chelating ligands. The bromine atom is a key feature, allowing for the introduction of other coordinating fragments, such as phosphine (B1218219) groups, through reactions like lithium-halogen exchange followed by quenching with a chlorophosphine, or through palladium-catalyzed phosphination reactions.

The resulting P,N-ligands, which combine a hard nitrogen donor with a soft phosphorus donor, are highly sought after in asymmetric catalysis due to their ability to effectively control the electronic and steric environment around a metal center. researchgate.netthieme-connect.com The rigid 2,2-dimethylindoline (B189805) backbone helps to restrict conformational flexibility, which is often crucial for achieving high levels of stereocontrol in catalytic reactions.

Future Research Directions and Emerging Trends

Development of Sustainable and Eco-Friendly Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable synthetic methodologies to minimize environmental impact. jsynthchem.comtandfonline.com This trend is particularly relevant for the synthesis of valuable intermediates like 5-bromo-2,2-dimethyl-2,3-dihydro-1H-indole. Future research in this area is centered on several key strategies:

Catalyst-focused Green Synthesis: The development of novel catalysts is a primary focus for eco-friendly synthesis. This includes the use of biodegradable and recyclable catalysts, such as bio-glycerol-based carbon sulfonic acids, which have shown high efficiency in producing indole (B1671886) derivatives under solvent-free conditions. nih.gov Another promising approach is the use of magnetic nanoparticles functionalized with catalytic species, allowing for easy separation and reuse of the catalyst, thereby reducing waste. jsynthchem.com